molecular formula C9H18ClNO3 B2951214 Methyl 3-[(1R,2R)-2-aminocyclopentyl]oxypropanoate;hydrochloride CAS No. 2580114-18-5

Methyl 3-[(1R,2R)-2-aminocyclopentyl]oxypropanoate;hydrochloride

Cat. No. B2951214
CAS RN: 2580114-18-5
M. Wt: 223.7
InChI Key: UQJOUVRESCMSKD-SCLLHFNJSA-N
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Description

“Methyl 3-[(1R,2R)-2-aminocyclopentyl]oxypropanoate;hydrochloride” is a chemical compound. The method for naming this compound unambiguously includes the “handedness” of the molecule, formally known as R/S nomenclature . This compound is available for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound can be determined using the Cahn-Ingold-Prelog rules. In this system, stereocenters are labeled R or S. The “right hand” and “left hand” nomenclature is used to name the enantiomers of a chiral compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride”, include a molecular weight of 193.67, storage temperature at room temperature, and it appears as an oil .

Safety and Hazards

The safety information for a similar compound, “methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride”, includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 3-[(1R,2R)-2-aminocyclopentyl]oxypropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-12-9(11)5-6-13-8-4-2-3-7(8)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJOUVRESCMSKD-SCLLHFNJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC1CCCC1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCO[C@@H]1CCC[C@H]1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(1R,2R)-2-aminocyclopentyl]oxypropanoate;hydrochloride

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